Dimyristyl peroxydicarbonate

Description

Properties

CAS No. |

53220-22-7 |

|---|---|

Molecular Formula |

C30H58O6 |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

tetradecoxycarbonyloxy tetradecyl carbonate |

InChI |

InChI=1S/C30H58O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-36-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

InChI Key |

CSKKAINPUYTTRW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCCC |

Other CAS No. |

53220-22-7 |

physical_description |

This solid peroxide is sensitive to heat. Must be stored with stringent temperature control measures. Explosion hazard mitigated by mixing the peroxide in a water slurry. OtherSolid |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimyristyl Peroxydicarbonate

This guide provides a comprehensive overview of the core physical and chemical properties of Dimyristyl peroxydicarbonate (CAS No. 53220-22-7). Intended for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes critical data from established safety and technical datasheets. The information herein is pivotal for the safe handling, storage, and effective application of this organic peroxide, primarily used as a polymerization initiator.

Introduction: Understanding this compound

This compound, also known as ditetradecyl peroxydicarbonate, is an organic peroxide characterized by its thermal instability, which makes it a highly effective initiator for free-radical polymerization.[1] Its primary application is in the polymerization of vinyl chloride, vinylidene chloride, and various acrylates and methacrylates within a temperature range of 40°C to 65°C.[2][3] The molecule's utility is intrinsically linked to its physical properties, which dictate its reactivity, handling procedures, and storage requirements. A thorough understanding of these characteristics is not merely academic but a prerequisite for ensuring safety and achieving desired reaction kinetics.

Core Physicochemical Properties

The physical state and thermal sensitivity of this compound are its most defining features. It is commercially supplied as a white solid, typically in the form of flakes or a crystalline powder.[1][4][5] This solid form necessitates specific handling protocols to avoid dust formation, which can lead to explosive mixtures in the air.[6]

The following table summarizes the key quantitative physical properties of this compound, compiled from various technical sources. These values are critical for modeling its behavior in chemical processes and for establishing safe operating parameters.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₈O₆ | [7] |

| Molecular Weight | 514.8 g/mol | [4][7][8][9] |

| Appearance | White flakes or solid powder | [1][2][4] |

| Melting Point | 42°C - 45°C (Decomposes below/prior to melting) | [1][2][4][6][10] |

| Boiling Point | Decomposes below boiling point | [1][6] |

| Density | ~0.947 - 1.028 g/cm³ (or 1028 kg/m ³) at 20°C | [7][11][12][13] |

| Bulk Density | ~440 - 480 kg/m ³ | [1][4][11] |

| Water Solubility | Insoluble (<0.0001 g/L to 5 µg/L at 20°C) | [1][2][3][12] |

| Solubility in Organics | Soluble in most organic solvents | [2][10] |

| Vapor Pressure | < 0.1 hPa at 25°C; 0 Pa at 25°C | [1][3][12] |

| Partition Coefficient (log Pow) | > 6.5 at 25°C | [1][6] |

| Theoretical Active Oxygen | 3.11% | [2] |

The most critical aspect of this compound is its thermal instability. As an organic peroxide, it can undergo self-accelerating decomposition, a process that can be triggered by heat, contamination, or shock.[4][14][15] This decomposition is exothermic and can release flammable vapors that may auto-ignite, leading to fire or explosion, especially under confinement.[1][14]

Key thermal stability parameters include:

-

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which self-accelerating decomposition may occur in the packaging used for transport. For this compound, the SADT is 35°C .[1][2][6][10][11][15] This low temperature underscores the need for stringent temperature-controlled storage and transport.

-

Half-Life Data: The reactivity of an initiator is often described by its half-life (t½) at various temperatures. In a solvent like chlorobenzene, the half-life of this compound is:

The major decomposition products are primarily carbon dioxide and tetradecanol.

Caption: Factors influencing the thermal decomposition of this compound.

Experimental Protocol: Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is a cornerstone of safety for organic peroxides. Its determination is a standardized procedure, essential for regulatory compliance in transport and storage. The Heat Accumulation Storage Test is a recognized method.[4][15]

The principle of the Heat Accumulation Storage Test is to expose a sample of the substance, in its transport packaging, to a series of elevated, constant temperatures in an oven. The objective is to find the minimum constant temperature at which the sample undergoes a self-accelerating decomposition, indicated by a rapid, uncontrolled temperature rise.

-

Sample Preparation: A representative sample of this compound is placed in its standard commercial packaging (e.g., a 5 kg polyethylene bag within a cardboard box).[2]

-

Instrumentation: A calibrated oven with precise temperature control and monitoring capabilities is required. Thermocouples are placed to measure both the oven temperature and the temperature at the center of the sample.

-

Test Execution:

-

The oven is set to a predetermined constant temperature.

-

The packaged sample is placed inside the oven.

-

The temperature of the sample and the oven are monitored continuously for a period of at least seven days or until a thermal runaway is observed.

-

-

Data Interpretation:

-

If the sample's temperature rises significantly above the oven temperature (typically a rapid rise to >60°C above the oven setpoint), a self-accelerating decomposition has occurred. The test is then repeated at a lower temperature with a fresh sample.

-

If the sample's temperature remains at or below the oven temperature for the full seven-day period, the substance is considered stable at that temperature. The test is then repeated at a higher temperature.

-

-

SADT Determination: The SADT is reported as the lowest oven temperature at which self-accelerating decomposition is observed.[15] For this compound, this value is established at 35°C.[1][6]

Caption: Workflow for SADT determination via the Heat Accumulation Storage Test.

Safety, Handling, and Storage Implications

The physical properties of this compound necessitate rigorous safety protocols.

-

Storage: The material must be stored in a well-ventilated place, away from heat sources and direct sunlight.[4][11] Crucially, the storage temperature must be maintained below a specified control temperature to prevent decomposition. A maximum storage temperature of 15°C is recommended to maintain quality, with a safety control temperature of 20°C and an emergency temperature of 25°C for transport.[11]

-

Handling: When handling, it is vital to avoid contact with incompatible materials such as acids, alkalis, heavy metal compounds, and reducing agents (e.g., amines), which can catalyze decomposition.[4][11] Non-sparking tools and explosion-proof equipment should be used.[1][6] Personal protective equipment is mandatory to prevent skin sensitization, which is a known hazard.[1][11]

-

Spills: In case of a spill, the material should be collected with inert, damp, non-combustible material and placed into loosely covered containers for disposal.[16] Water should be used to clean the area and suppress any dust.[1]

Conclusion

This compound is a potent polymerization initiator whose utility is defined by its inherent thermal instability. The physical properties detailed in this guide—particularly its low SADT, specific half-life profile, and insolubility in water—are fundamental to its application. Adherence to strict temperature control, proper handling procedures, and avoidance of contaminants are paramount for the safe and effective use of this compound in research and industrial settings. The data and protocols presented serve as a critical resource for scientists and professionals, enabling them to harness its reactivity while mitigating the associated risks.

References

-

Look Chemical. This compound CAS 53220-22-7. [Link]

-

United Initiators GmbH. (2025). SAFETY DATA SHEET: MYPC. [Link]

-

Akzo Nobel. (2013). Material safety data sheet: PERKADOX 26. [Link]

-

PubChem. Peroxydicarbonic acid, C,C'-ditetradecyl ester. National Center for Biotechnology Information. [Link]

-

QIZY (SHANGHAI) CHEMICAL CO.,LTD. (2023). This compound. [Link]

-

Chemsrc. This compound | CAS#:53220-22-7. [Link]

-

Perodox. This compound (CAS 53220-22-7): Technical Specifications. [Link]

-

GO YEN CHEMICAL INDUSTRIAL CO LTD. GY-MYPC this compound (MYPC) CAS No.53220-22-7. [Link]

-

Liaoning Zhongmao New Materials Co., Ltd. MYPC-Peroxydicarbonates. [Link]

-

United Initiators GmbH. (2025). SAFETY DATA SHEET: MYPC (Alternative). [Link]

-

PubChem. Dicetyl peroxydicarbonate. National Center for Biotechnology Information. [Link]

Sources

- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 2. sdlookchem.com [sdlookchem.com]

- 3. 53220-22-7 | CAS DataBase [m.chemicalbook.com]

- 4. nouryon.com [nouryon.com]

- 5. This compound (CAS 53220-22-7): Technica... [perodox.com]

- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 7. This compound | CAS#:53220-22-7 | Chemsrc [chemsrc.com]

- 8. parchem.com [parchem.com]

- 9. Perkadox 26 this compound [nouryon.com]

- 10. sinomorechem.com [sinomorechem.com]

- 11. ric-manfl.com [ric-manfl.com]

- 12. This compound CAS#: 53220-22-7 [m.chemicalbook.com]

- 13. GY-MYPC this compound (MYPC) CAS No.53220-22-7 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 14. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nouryon.com [nouryon.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

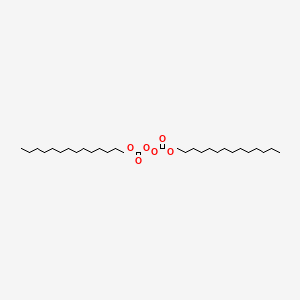

Dimyristyl peroxydicarbonate chemical structure and formula

An In-depth Technical Guide to Dimyristyl Peroxydicarbonate: Structure, Properties, and Applications

Abstract

This compound (DMPD), a key organic peroxide, serves as a highly efficient free-radical initiator in the polymer industry. Its defining characteristic is a low decomposition temperature, which enables controlled polymerization of various vinyl monomers at moderate temperatures. This guide provides a comprehensive technical overview of DMPD, detailing its chemical structure, physicochemical properties, and thermal decomposition kinetics. We will explore its primary application as an initiator in the suspension and bulk polymerization of vinyl chloride, acrylates, and other monomers, explaining the causal relationship between its decomposition profile and its utility. Furthermore, this document outlines authoritative protocols for its safe handling, storage, and use, grounded in an understanding of its thermal instability. This guide is intended for researchers, scientists, and process chemists in the fields of polymer science and drug development who require a deep, practical understanding of this critical reagent.

Physicochemical and Thermal Properties

This compound, known commercially by trade names such as Perkadox 26 and Peroxan C126, is a white, waxy solid available in flake or powder form.[1][2][3] Its utility is fundamentally governed by its thermal characteristics, as it is a thermally unstable substance prone to self-accelerating decomposition.[1][2][4][5] A comprehensive understanding of these properties is not merely academic; it is critical for safe handling and effective application.

The molecule is insoluble in water but shows solubility in many organic solvents.[1][6] This lipophilicity is a direct result of the two long C14 alkyl (myristyl) chains, which dominate its structure.

Key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₅₈O₆ | [6][7] |

| Molecular Weight | 514.8 g/mol | [6][7][8] |

| CAS Number | 53220-22-7 | [6][7][8] |

| Appearance | White solid powder, flakes | [1][3][6] |

| Theoretical Active Oxygen | 3.11% | [6] |

| Melting Point | ~42-45°C (Decomposes) | [6][9] |

| Bulk Density | 480 kg/m ³ (at 20°C) | [3] |

| Self-Accelerating Decomposition Temp. (SADT) | 35°C | [6] |

| Control Temperature (Storage) | ≤ 20°C | [3] |

| Emergency Temperature (Transport) | 25°C | [3] |

| 10-hour Half-life Temperature (t½) | 45-48°C | [6] |

| 1-hour Half-life Temperature (t½) | 65°C | [6] |

| 0.1-hour Half-life Temperature (t½) | 84°C | [6] |

The most critical parameter for an application scientist is the half-life temperature. The 10-hour half-life of ~45-48°C dictates that DMPD is an ideal initiator for polymerization processes conducted in the 40°C to 65°C range, providing a sustained and controlled flux of free radicals.[6] The low SADT of 35°C underscores the imperative for refrigerated storage to prevent runaway decomposition.[6]

Molecular Structure and Synthesis

Chemical Structure

This compound consists of two myristyl (tetradecyl) groups linked by a peroxydicarbonate core. The central feature is the thermally labile peroxide bridge (-O-O-) flanked by two carbonate functionalities. This structure is the source of its utility as a radical initiator.

Caption: Generalized two-step synthesis pathway for this compound.

Mechanism of Action: Free Radical Generation

The function of DMPD as a polymerization initiator is entirely dependent on the homolytic cleavage of the weak oxygen-oxygen peroxide bond upon heating. This thermal decomposition is the rate-determining step for radical generation. The process yields two identical oxycarbonyl radicals, which can then undergo further reactions, including decarboxylation, to produce the primary alkyl radicals that initiate polymerization.

Thermal Decomposition Pathway

-

Initiation (Homolysis): The O-O bond breaks, forming two tetradecyloxycarbonyl radicals. This is the key step, with an activation energy of approximately 124 kJ/mol. [6]2. Propagation (Decarboxylation): The resulting radicals can lose carbon dioxide to form highly reactive tetradecyl radicals.

-

Monomer Attack: These radicals attack a vinyl monomer (e.g., vinyl chloride), opening the double bond and creating a new radical species, thus initiating the polymer chain growth.

Caption: Thermal decomposition pathway of DMPD to generate initiating radicals.

Application Protocol: Suspension Polymerization of Vinyl Chloride

DMPD is widely used as an initiator for the polymerization of vinyl chloride, acrylates, and other monomers. [1][5][8]Its effectiveness stems from providing a controlled radical flux at temperatures that are optimal for producing high-quality PVC with desired molecular weight distributions. The following protocol is an illustrative, self-validating system for a lab-scale suspension polymerization.

Rationale for Experimental Choices

-

Reactor: A jacketed glass or stainless steel reactor is chosen to allow for precise temperature control, which is paramount given the thermal sensitivity of DMPD.

-

Deionized Water & Suspending Agent: Suspension polymerization requires dispersing the water-insoluble monomer in an aqueous phase. A suspending agent (e.g., polyvinyl alcohol) is used to stabilize the monomer droplets and prevent coalescence.

-

Initiator Concentration: The concentration of DMPD directly influences the rate of polymerization and the final molecular weight of the polymer. Higher initiator concentrations lead to faster rates but lower molecular weights.

-

Temperature Profile: The reaction is typically conducted between 40°C and 65°C, a range dictated by the half-life of DMPD. This temperature ensures a steady supply of radicals throughout the polymerization process.

Step-by-Step Experimental Protocol

-

Reactor Preparation: Charge a 2L jacketed polymerization reactor with 1000 mL of deionized, deoxygenated water and 0.5 g of polyvinyl alcohol (suspending agent).

-

Inerting: Seal the reactor and purge the headspace with nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Initiator Dosing: Weigh 0.2 g of this compound in a separate container. Causality Note: The initiator is added just before the monomer and heating to minimize premature decomposition.

-

Monomer Charging: Charge 500 g of liquid vinyl chloride monomer (VCM) into the sealed reactor.

-

Initiator Addition: Introduce the pre-weighed DMPD into the reactor.

-

Polymerization: Begin agitation (e.g., 400 rpm) and start circulating fluid through the reactor jacket to raise the internal temperature to 55°C. Maintain this temperature for 6-8 hours.

-

Monitoring: Monitor the reaction progress by observing the pressure drop inside the reactor. A significant pressure drop indicates VCM conversion to solid PVC.

-

Termination & Recovery: Once the target pressure drop (e.g., ~70-85% conversion) is achieved, cool the reactor to room temperature. Vent any unreacted VCM safely.

-

Product Workup: Discharge the resulting PVC slurry. Filter the polymer, wash thoroughly with deionized water to remove the suspending agent, and dry in a vacuum oven at 50°C to a constant weight.

-

Validation: Characterize the final PVC resin for particle size distribution, molecular weight (via GPC), and porosity. The results should be consistent and reproducible for the protocol to be considered validated.

Safety, Handling, and Storage

The paramount principle governing the use of DMPD is the management of its thermal instability. It is classified as an Organic Peroxide Type D, solid, temperature controlled (UN 3116). [3][4]

Hazard Identification and Mitigation

-

Primary Hazard: Self-accelerating decomposition due to heat or contamination. [3]This can lead to fire and violent rupture of containers if confined. [9]* Contamination Risks: Contact with reducing agents (amines), acids, alkalis, and heavy metal compounds can trigger accelerated decomposition. [3][4]* Health Hazard: May cause an allergic skin reaction. [3][9]Dust inhalation should be avoided. [3]

Protocol for Safe Handling and Storage

-

Storage: Store in the original container in a dry, well-ventilated place away from direct sunlight and all sources of heat or ignition. [3][4]The maximum recommended storage temperature for quality is 15°C, and for safety, it must be stored below 20°C. [3][10]2. Handling: Never weigh out the peroxide in the storage area. [3][4]Use non-sparking tools and ensure electrical equipment is appropriately rated. [3]Handle in a well-ventilated area to avoid dust accumulation. [3]3. Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. [9]4. Spill Management: In case of a small spill, extinguish all ignition sources. Do not return spilled material to the original container. [10]Gently sweep up the solid, avoiding dust generation, and wet with water before disposal. [10]5. Fire Fighting: For small fires, use foam or dry powder extinguishers. [6]For larger fires, evacuate the area and use a water spray from a safe distance to cool the material and surroundings. [3][6]

Conclusion

This compound is a specialized but indispensable tool in the field of polymer synthesis. Its value is derived directly from its precisely controlled, low-temperature thermal decomposition, which allows for the efficient initiation of polymerization for sensitive monomers like vinyl chloride. This guide has detailed its fundamental chemical and physical properties, provided insight into its mechanism of action, and presented a framework for its practical and safe application. For the research and drug development professional, a thorough understanding of these principles is the foundation for innovation, whether in designing novel polymer architectures or ensuring process safety and reproducibility.

References

-

Look Chemical. (n.d.). This compound CAS 53220-22-7. Retrieved from [Link]

-

Rock Chemicals, Inc. (n.d.). Dimyristyl Peroxy Dicarbonate - Bulk Supplier. Retrieved from [Link]

-

Rayeneh Group. (n.d.). This compound Price | buy MYPC. Retrieved from [Link]

-

PubChem. (n.d.). Peroxydicarbonic acid, C,C'-ditetradecyl ester. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:53220-22-7. Retrieved from [Link]

-

United Initiators GmbH. (2025). SAFETY DATA SHEET: MYPC. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 53220-22-7. Retrieved from [Link]

-

QIZY (SHANGHAI) CHEMICAL CO.,LTD. (2023). This compound. Retrieved from [Link]

-

United Initiators GmbH. (2025). SAFETY DATA SHEET: MYPC (EU Version). Retrieved from [Link]

Sources

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. This compound Price | buy MYPC | Rayeneh [rayeneh.com]

- 3. ric-manfl.com [ric-manfl.com]

- 4. nouryon.com [nouryon.com]

- 5. specialchem.com [specialchem.com]

- 6. sdlookchem.com [sdlookchem.com]

- 7. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perkadox 26 this compound [nouryon.com]

- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

A Technical Guide to Dimyristyl Peroxydicarbonate: Physicochemical Properties and Active Oxygen Content

Introduction: Dimyristyl peroxydicarbonate (MYPC), a member of the organic peroxydicarbonate family, is a crucial, low-temperature initiator for the free-radical polymerization of various monomers.[1] Its primary application lies in the production of polymers such as polyvinyl chloride (PVC), where precise initiation control at moderate temperatures (40-65°C) is essential.[2] A defining characteristic of MYPC is its thermal instability; it is a thermally sensitive solid that requires stringent temperature control during storage and handling to prevent self-accelerating decomposition.[3][4][5] For researchers and drug development professionals exploring polymer-based delivery systems or novel materials, a thorough understanding of its core physicochemical properties, particularly its active oxygen content, is paramount for ensuring reaction stoichiometry, efficiency, and safety. This guide provides an in-depth analysis of the molecular weight and active oxygen content of this compound, coupled with a field-proven methodology for its accurate determination.

Core Physicochemical Properties

This compound is commercially available as a white, flaky solid.[6][7] Its key identifiers and properties are summarized below. The molecular structure contains a labile peroxide bond (-O-O-) flanked by two carbonate moieties, which are in turn connected to long, C14 myristyl chains. This structure dictates its solubility in most organic solvents and insolubility in water.[2]

Data Summary: this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| Synonyms | Ditetradecyl peroxydicarbonate | [4] |

| CAS Number | 53220-22-7 | |

| Molecular Formula | C₃₀H₅₈O₆ | [4] |

| Molecular Weight | 514.8 g/mol | [4][6] |

| Appearance | White flakes / solid powder | [2][7] |

| Theoretical Active Oxygen | 3.11% | [2] |

| Typical Commercial Assay | ≥ 96.0% | [7][8] |

Visualization of Molecular Structure

The diagram below illustrates the molecular structure of this compound. The central peroxide bond is the source of its radical-initiating capability.

Caption: Molecular structure of this compound.

The Principle of Active Oxygen Content

In the field of polymer chemistry, "active oxygen content" is the universal metric for quantifying the oxidizing potential of an organic peroxide initiator. It standardizes the peroxide content by expressing it as the mass percentage of atomic oxygen (O, atomic weight ≈ 16.00) derived from the peroxide group (-O-O-). This value is independent of the molecular weight of the non-active parts of the molecule, allowing for a direct comparison of the initiating power between different peroxide compounds.

Causality and Calculation

The theoretical active oxygen content is a stoichiometric calculation based on the molecular formula. The formula is:

Active Oxygen (%) = [(Number of Peroxide Groups) × 16.00] / (Molecular Weight of Peroxide) × 100

For this compound (C₃₀H₅₈O₆), with one peroxide group and a molecular weight of 514.8 g/mol , the calculation is as follows:

Active Oxygen (%) = (1 × 16.00) / 514.8 × 100 ≈ 3.11% [2]

From a practical standpoint, the actual active oxygen content of a commercial batch will be slightly lower than the theoretical value, corresponding to its assay (typically ≥96.0%).[7] This deviation is due to the presence of minor impurities from the synthesis and stabilization processes. Therefore, experimental verification is a critical step in quality control and for the precise formulation of polymerization reactions.

Standard Methodology for Determining Active Oxygen Content

The most reliable and widely accepted method for quantifying active oxygen in peroxides is iodometric titration.[9][10] This method is based on a robust oxidation-reduction reaction where the peroxide quantitatively oxidizes iodide ions (I⁻) to molecular iodine (I₂). The amount of liberated iodine, which is directly proportional to the active oxygen content, is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[11][12]

Expertise in Protocol Design: A Self-Validating System

The protocol described below is a self-validating system. The key is the inclusion of a "blank" titration, which involves running the entire procedure without the peroxide sample.[13] This crucial step accounts for and corrects any iodine liberated by extraneous factors, such as dissolved oxygen in the solvents or oxidizing impurities in the reagents, thereby ensuring the accuracy and trustworthiness of the final result.

Experimental Protocol: Iodometric Titration

Reagents and Equipment:

-

Acetic Acid, Glacial

-

Chloroform or Isooctane (as a solvent for the peroxide)

-

Saturated Potassium Iodide (KI) solution (freshly prepared to avoid oxidation)

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

-

250 mL Iodine flasks with stoppers

-

Burette, 50 mL

-

Analytical balance

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2-0.3 g of this compound into a 250 mL Iodine flask. Record the weight (W) precisely.

-

Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform (or a suitable non-polar solvent) to the flask.[14] Swirl gently to dissolve the sample completely.

-

Inerting (Critical Step): Bubble nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen, which could otherwise oxidize the iodide and inflate the result.

-

Reagent Addition: Immediately add 2 mL of a freshly prepared saturated potassium iodide solution.[9] Stopper the flask, swirl to mix, and place it in a dark location (e.g., a drawer or a cabinet) for 15 minutes.

-

Causality: This reaction (ROOR + 2I⁻ + 2H⁺ → ROH + ROH + I₂) liberates iodine.[12] It is performed in the dark to prevent the photo-oxidation of iodide ions, which would lead to erroneously high readings.

-

-

Titration - Part 1: After the reaction period, add 50 mL of deionized water. Immediately begin titrating the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. The dark brown/yellow color of the iodine will gradually fade to a pale straw color.

-

Indicator Addition: When the solution reaches a pale straw yellow, add 1-2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color due to the formation of a starch-iodine complex.[12]

-

Titration - Part 2 (Endpoint): Continue the titration dropwise with constant swirling until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint. Record the volume of titrant used (Vₛ).

-

Blank Determination: Repeat the entire procedure (steps 2-7) without adding the this compound sample. This will provide the blank titration volume (Vₑ).[13]

Visualization of Experimental Workflow

Caption: Workflow for the iodometric determination of active oxygen.

Calculation of Active Oxygen Content

The active oxygen content is calculated from the net volume of titrant consumed by the sample. The formula below incorporates the normality of the titrant, the weight of the sample, and the stoichiometry of the reaction.

Active Oxygen (%) = [ (Vₛ - Vₑ) × N × 8.00 ] / W × 100

Where:

-

Vₛ = Volume of Na₂S₂O₃ titrant for the sample (mL)

-

Vₑ = Volume of Na₂S₂O₃ titrant for the blank (mL)

-

N = Normality of the Na₂S₂O₃ solution (eq/L)

-

W = Weight of the this compound sample (g)

-

8.00 = Equivalent weight of oxygen (g/eq)

This calculation provides the actual, experimentally determined active oxygen content of the material, a critical parameter for ensuring reproducibility and control in polymerization processes.

References

-

QIZY (SHANGHAI) CHEMICAL CO.,LTD. This compound-Organic Peroxides. [Link]

-

Scribd. Peroxide Value | PDF | Titration | Chemistry. [Link]

-

Akzo Nobel. Material safety data sheet PERKADOX 26. [Link]

-

PubChem. Peroxydicarbonic acid, C,C'-ditetradecyl ester. [Link]

-

Look Chemical. This compound CAS 53220-22-7. [Link]

-

Mettler Toledo. Peroxide Value of Edible Oils and Fats using Titration. [Link]

-

Mettler Toledo. Peroxide number of edible oils and fats : Potentiometric titration. [Link]

-

Wikipedia. Peroxide value. [Link]

-

ASTM International. ASTM E299-08 Test Method for Trace Amounts of Peroxides in Organic Solvents. [Link]

-

USP Technologies. Iodometric Titration. [Link]

-

ASTM International. E299 Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. [Link]

-

United Initiators. SAFETY DATA SHEET - MYPC. [Link]

-

Da Vinci Laboratory Solutions. Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). [Link]

-

United Initiators. SAFETY DATA SHEET - MYPC (2025). [Link]

-

ASTM International. Standard Test Method for - Assay of Peroxy Esters—Catalyzed Iodometric Procedure. [Link]

-

United Initiators. SAFETY DATA SHEET - MYPC (2023). [Link]

-

ResearchGate. Estimation of thermal decomposition temperatures of organic peroxides. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. ric-manfl.com [ric-manfl.com]

- 4. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Perkadox 26 this compound [nouryon.com]

- 7. nouryon.com [nouryon.com]

- 8. parchem.com [parchem.com]

- 9. scribd.com [scribd.com]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. Peroxide value - Wikipedia [en.wikipedia.org]

- 13. kelid1.ir [kelid1.ir]

- 14. infinitalab.com [infinitalab.com]

Navigating the Solubility Landscape of Dimyristyl Peroxydicarbonate: A Technical Guide for Researchers

Introduction: Understanding the Role and Challenges of Dimyristyl Peroxydicarbonate

This compound (DMPD), a member of the diacyl peroxydicarbonate family, is a crucial component in various industrial polymerization processes.[1][2] Its primary function is to act as a free-radical initiator, particularly in the production of polymers such as polyvinyl chloride (PVC) and other vinyl monomers.[1][2] The efficacy of DMPD in these applications is intrinsically linked to its solubility in the reaction medium, which is typically an organic solvent. A thorough understanding of its solubility characteristics is therefore paramount for optimizing reaction kinetics, ensuring product quality, and maintaining a safe operating environment.

This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present available qualitative and semi-quantitative data, and provide a robust experimental protocol for its determination. Crucially, this guide emphasizes the safety considerations inherent in handling a thermally sensitive organic peroxide.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a large, non-polar molecule like this compound, which is characterized by its long hydrocarbon chains, solubility is favored in non-polar organic solvents. Conversely, its insolubility in polar solvents like water is expected.[1][2]

While this qualitative assessment is useful, a more quantitative prediction of solubility can be achieved through the application of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Solubility Profile of this compound

Based on available literature and the compound's chemical structure, a qualitative solubility profile can be constructed. This compound is generally described as being soluble in most organic solvents.[1][8]

| Solvent Class | General Solubility | Rationale |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | High | The long, non-polar alkyl chains of DMPD have strong affinity for non-polar hydrocarbon solvents. |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | High | Similar non-polar characteristics promote dissolution. |

| Esters (e.g., Ethyl Acetate, Butyl Acetate) | Moderate to High | The ester groups in the solvents can interact with the peroxydicarbonate functionality, while the alkyl chains are compatible. |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Moderate | The polarity of the ketone group may slightly reduce solubility compared to non-polar solvents, but the overall compatibility is generally good. |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Moderate to High | Ethers are relatively non-polar and can effectively solvate the DMPD molecule. |

| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols are less compatible with the non-polar DMPD structure. |

| Water | Insoluble | The highly polar nature of water and its extensive hydrogen-bonding network are incompatible with the non-polar DMPD molecule.[1][2] |

It is important to note that this table provides a general overview. A patent related to diacyl organic peroxide dispersions suggests that the solubility of solid diacyl peroxides in certain dispersing plasticizers, such as mono- and di-organic acid esters, is in the range of 3-10%.[9] This indicates that while soluble, the extent of solubility may be moderate in some organic solvents.

Experimental Determination of Solubility: A Protocol with Enhanced Safety Measures

Given the thermal instability of this compound, determining its solubility requires a meticulous experimental approach with a strong emphasis on safety. The following protocol outlines a gravimetric method adapted for thermally sensitive materials.

Safety First: Handling this compound

This compound is a thermally sensitive and potentially explosive compound.[10] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][3][11]

-

Ventilation: All handling and experimental procedures must be conducted in a well-ventilated fume hood.[11]

-

Temperature Control: Maintain a controlled, low-temperature environment. Never expose the compound to direct heat sources.[12] The Self-Accelerating Decomposition Temperature (SADT) for this compound is a critical parameter to be aware of and is typically provided in the Safety Data Sheet (SDS).[13]

-

Avoid Contamination: Keep the compound away from incompatible materials such as strong acids, bases, reducing agents, and metal salts, as these can catalyze decomposition.[13]

-

Small Quantities: Work with the smallest feasible quantities of the material.

-

Disposal: Dispose of all waste containing this compound according to institutional and regulatory guidelines for hazardous materials.

Gravimetric Solubility Determination Protocol

This method involves preparing a saturated solution of this compound in the solvent of interest at a controlled temperature, and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed, solvent-resistant sample pans (e.g., aluminum)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Ensure the temperature is well below the SADT of the compound.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The solid phase should be visibly present at the end of the equilibration period.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed sample pan. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the sample pan in a vacuum oven at a low temperature (e.g., 30-35 °C) or in a desiccator under vacuum to slowly evaporate the solvent. Caution: Avoid high temperatures to prevent decomposition of the this compound.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the sample pan containing the dried this compound.

-

Calculate the mass of the dissolved solid.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Diagram

Caption: Gravimetric determination of DMPD solubility workflow.

Conclusion: A Prerequisite for Successful Application

A comprehensive understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its safe and effective use in research and industrial applications. This guide has provided a framework for understanding and determining this critical property, from theoretical predictions using Hansen Solubility Parameters to a detailed, safety-conscious experimental protocol. By carefully considering the principles and procedures outlined herein, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to optimized processes and enhanced safety in the laboratory and beyond.

References

-

Look Chemical. This compound CAS 53220-22-7.

-

Rock Chemicals, Inc. Dimyristyl Peroxy Dicarbonate - Bulk Supplier.

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

HM Royal. Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. (2024).

-

Yale Environmental Health & Safety. Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS.

-

European Organic Peroxide Safety Group. Safe Handling.

-

International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. (2021).

-

Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Nonelectrolyte Organic Compounds. International Journal of Thermophysics, 33(3), 568-585.

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025).

-

University of California, Santa Cruz. Organic Peroxides and Peroxide Forming Compounds SOP. (2017).

-

RSC Education. The effect of temperature on solubility.

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

-

Akzo Nobel. Material safety data sheet: PERKADOX 26. (2013).

-

National Institutes of Health. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023).

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Hansen Solubility. Hansen Solubility Parameters.

-

Wikipedia. Hansen solubility parameter.

-

Nouryon. Perkadox 26.

-

United Initiators. SAFETY DATA SHEET: MYPC. (2025).

-

Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).

-

HSI. Organic Peroxides in the Workplace.

-

Solubility of Things. Gravimetric Analysis.

-

Quora. How can you determine the solubility of organic compounds?. (2017).

-

Hansen Solubility. Designer Solvent Blends.

-

PubChem. Peroxydicarbonic acid, C,C'-ditetradecyl ester.

-

YouTube. Solubility Tests - Identification of Unknowns (Part 1). (2021).

-

Stenutz. Hansen solubility parameters.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

ResearchGate. The Experimental Determination of Solubilities.

-

ElectronicsAndBooks. Water Soluble Dialkyl Peroxides and Peroxyesters.

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.

-

UTSC. Solubility - Chemistry Online.

-

Suze Chemical. Properties and Classifications of Organic Peroxides.

-

Google Patents. Solid diacyl organic peroxide dispersions.

-

Lab Manager. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.

-

ResearchGate. (PDF) Organic Peroxides.

-

ResearchGate. (PDF) Organic Peroxides.

-

Wikipedia. Organic peroxides.

Sources

- 1. eopsg.org [eopsg.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 9. US5690856A - Solid diacyl organic peroxide dispersions - Google Patents [patents.google.com]

- 10. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdx.edu [pdx.edu]

- 12. hmroyal.com [hmroyal.com]

- 13. ric-manfl.com [ric-manfl.com]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Dimyristyl Peroxydicarbonate

This guide provides a detailed examination of the thermal decomposition mechanism of Dimyristyl Peroxydicarbonate (DMPD). As a potent free-radical initiator, DMPD is crucial in various polymerization processes, but its utility is matched by its inherent thermal instability.[1][2] A thorough understanding of its decomposition pathway is not merely academic; it is a fundamental requirement for ensuring process safety, controlling polymerization kinetics, and achieving desired polymer properties. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, from the primary homolytic cleavage to the experimental methodologies used for its validation.

The Core Mechanistic Pathway: A Stepwise Radical Cascade

The thermal decomposition of this compound is not a singular event but a cascade of reactions initiated by the weakest link in its molecular structure: the oxygen-oxygen single bond. The entire process is governed by free-radical chemistry, with the key steps outlined below.

Step 1: Primary Homolytic Cleavage

The process begins with the rate-determining thermal scission of the peroxide bond (O-O). This homolytic cleavage results in the formation of two identical myristyloxycarbonyloxy radicals.[3][4][5] This initial bond-breaking is the energetic hurdle that dictates the compound's overall thermal stability.

(C₁₄H₂₉OCO(O))₂ → 2 C₁₄H₂₉OCO(O)•

This step is highly endothermic and is the primary reason DMPD is sensitive to heat.[6][7]

The "Cage Effect": A Critical Interlude

Immediately following homolysis, the two newly formed radicals are momentarily trapped within a "cage" of surrounding solvent molecules.[8] Within this transient cage, which lasts for approximately 10⁻¹¹ seconds, the radicals undergo numerous collisions.[8] This leads to a critical bifurcation in the reaction pathway:

-

Cage Recombination: The radicals can recombine to reform the original DMPD molecule, a non-productive decomposition event.

-

Diffusion: The radicals can escape the solvent cage and become free radicals in the bulk solution, proceeding to the next step of the decomposition cascade.

The efficiency of an initiator like DMPD is directly related to the fraction of radicals that successfully escape the cage.[8]

Step 2: Secondary Fragmentation via Decarboxylation

The myristyloxycarbonyloxy radicals that escape the solvent cage are themselves unstable. They rapidly undergo decarboxylation, releasing a molecule of carbon dioxide (CO₂) and forming a myristyl radical (C₁₄H₂₉•). This step is energetically favorable and occurs very quickly. The major decomposition products of DMPD are indeed carbon dioxide and tetradecanol.[9]

C₁₄H₂₉OCO(O)• → C₁₄H₂₉• + CO₂

Step 3: Subsequent Reactions of the Myristyl Radical

The highly reactive myristyl radicals are the species primarily responsible for initiating polymerization. However, they can also engage in several other reactions, depending on the reaction environment:

-

Initiation: The radical adds to a monomer unit, starting a polymer chain.

-

Hydrogen Abstraction: The radical abstracts a hydrogen atom from a solvent molecule or another species, leading to the formation of tetradecane and a new radical. The formation of tetradecanol as a major end-product suggests that hydrogen abstraction from suitable donors is a significant pathway.[9]

-

Termination: Two radicals can combine (radical-radical coupling) to terminate their reactivity.

The overall decomposition mechanism is visualized in the diagram below.

Caption: Primary decomposition pathway of this compound.

Quantitative Thermal Stability and Hazard Profile

A key aspect of working with organic peroxides is understanding their quantitative thermal stability. This data is essential for defining safe storage and handling procedures. DMPD is a thermally sensitive solid that must be stored with stringent temperature control.[6][7]

Table 1: Half-Life Data for this compound

| Half-Life (t½) | Temperature (°C) |

| 0.1 hour | 84 |

| 1 hour | 65 |

| 10 hours | 48 |

| Data obtained in a chlorobenzene solution. |

The reactivity of organic peroxides is often characterized by the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating exothermic decomposition.[9] For DMPD, this temperature is low, necessitating refrigerated storage (typically below 15°C) to prevent thermal runaway. The decomposition is known to be violent or explosive and can be triggered by heat, shock, friction, or contamination with substances like amines or certain metals.[6][7][10]

Experimental Validation: Methodologies and Protocols

The proposed mechanism is not theoretical; it is underpinned by rigorous experimental analysis. As a Senior Application Scientist, the emphasis is on self-validating protocols that provide unambiguous evidence for each step of the process. The two primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR) Spectroscopy.

Methodology 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the cornerstone of thermal hazard assessment. It directly measures the heat flow into or out of a sample as a function of temperature or time.[11] For an exothermic process like peroxide decomposition, DSC allows us to determine the onset temperature of decomposition (T₀), the temperature of the maximum decomposition rate (Tₚ), and the total energy released (ΔH).[11][12] By running experiments at different heating rates, we can derive kinetic parameters like activation energy (Ea), which is crucial for predicting stability under various thermal conditions.[13][14]

Detailed Experimental Protocol for DSC Analysis of DMPD:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper DSC pan. Rationale: Small sample mass minimizes the risk of a violent pressure rupture of the pan during decomposition. High-pressure pans are essential to contain the CO₂ gas evolved.

-

Hermetically seal the pan using a press. An identical, empty pan should be prepared as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min). Rationale: An inert atmosphere prevents side reactions like oxidation that could interfere with the decomposition exotherm.

-

-

Thermal Program:

-

Equilibrate the cell at a low temperature where the sample is stable (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a final temperature well above the decomposition peak (e.g., 150°C). Rationale: A controlled heating rate allows for the clear separation and measurement of thermal events.

-

Repeat the experiment with different heating rates (e.g., 2, 10, 20 °C/min) for kinetic analysis.

-

-

Data Acquisition & Analysis:

-

Record the heat flow (W/g) as a function of temperature (°C).

-

From the resulting curve, determine the extrapolated onset temperature (T₀), the peak maximum temperature (Tₚ), and integrate the peak area to calculate the enthalpy of decomposition (ΔH in J/g).

-

Caption: A typical experimental workflow for DSC analysis of DMPD.

Methodology 2: Electron Spin Resonance (ESR) Spectroscopy

Causality: While DSC confirms the energy release, it provides no direct information about the reactive intermediates. ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly specific technique that directly detects species with unpaired electrons, such as free radicals.[15][16] Because the radicals from DMPD decomposition are highly transient, a technique called "spin trapping" is employed. A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, whose characteristic ESR spectrum can be recorded and analyzed to identify the original, short-lived radical.[17][18]

Detailed Experimental Protocol for ESR Spin-Trapping Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of DMPD (e.g., ~1 mM) in a suitable high-purity solvent (e.g., benzene or tert-butylbenzene).

-

Add a spin trap agent, such as N-tert-Butyl-α-phenylnitrone (PBN) or 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), to the solution at a concentration significantly higher than the initiator (e.g., 50-100 mM). Rationale: A high concentration of the spin trap ensures efficient capture of the transient radicals.

-

-

ESR Sample Loading:

-

Degas the solution by bubbling with inert gas (Argon or Nitrogen) to remove dissolved oxygen. Rationale: Molecular oxygen is paramagnetic and can broaden the ESR signal, obscuring the desired spectrum.

-

Draw the degassed solution into a standard quartz ESR flat cell or capillary tube.

-

-

Instrument Setup and In-Situ Thermolysis:

-

Place the sample tube into the ESR spectrometer's resonant cavity.

-

Use a variable temperature controller to heat the sample inside the cavity to a temperature where DMPD decomposes at a controlled rate (e.g., 50-60°C).

-

-

Data Acquisition & Analysis:

-

While heating, scan the magnetic field and record the ESR spectrum.

-

Analyze the resulting spectrum's hyperfine splitting pattern (number of lines, spacing, and intensity).

-

Compare the experimental hyperfine splitting constants to known literature values to confirm the identity of the trapped radical (e.g., the myristyl radical adduct).

-

Caption: Workflow for identifying radical intermediates via ESR spectroscopy.

Conclusion

The thermal decomposition of this compound proceeds through a well-defined, multi-step radical mechanism initiated by the homolytic cleavage of its weak peroxide bond. The subsequent decarboxylation of the intermediate radicals generates the myristyl radicals that are effective in initiating polymerization. A comprehensive understanding of this pathway, supported by quantitative thermal analysis from DSC and direct radical detection via ESR, is paramount. This knowledge empowers researchers and process chemists to harness the reactivity of DMPD effectively while mitigating the significant safety hazards associated with its use, ensuring both innovative material design and a secure operational environment.

References

-

ResearchGate. (2025). Does the Decomposition of Peroxydicarbonates and Diacyl Peroxides Proceed in a Stepwise or Concerted Pathway? | Request PDF. Available at: [Link]

-

The Chemistry Blog. (2024). The Decomposition of Hydrogen Peroxide. Available at: [Link]

-

PubChem. (n.d.). Peroxydicarbonic acid, C,C'-ditetradecyl ester. Available at: [Link]

-

Chemistry LibreTexts. (2025). 10.1: Decomposition of Hydrogen Peroxide - Experiment. Available at: [Link]

-

YouTube. (2011). Decomposition of hydrogen peroxide. Available at: [Link]

-

University of York. (n.d.). Decomposing hydrogen peroxide. Available at: [Link]

-

QIZY (SHANGHAI) CHEMICAL CO.,LTD. (2023). This compound. Available at: [Link]

-

ResearchGate. (2025). EPR studies of peroxide decomposition, radical formation and reactions relevant to cross-linking and grafting in polyolefins | Request PDF. Available at: [Link]

-

PubMed. (2006). Does the decomposition of peroxydicarbonates and diacyl peroxides proceed in a stepwise or concerted pathway?. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Homolytic cleavage of peroxide bonds via a single electron transfer of a frustrated Lewis pair. Available at: [Link]

-

Wikipedia. (n.d.). Cage effect. Available at: [Link]

-

PubMed. (2013). Molecule-induced peroxide homolysis. Available at: [Link]

-

ResearchGate. (2025). Exothermic behaviors in decomposition of three solid organic peroxides by DSC and VSP2. Available at: [Link]

-

Rock Chemicals, Inc. (n.d.). Dimyristyl Peroxy Dicarbonate. Available at: [Link]

-

ResearchGate. (n.d.). Homolytic Cleavage of Peroxide Bonds via a Single Electron Transfer of Frustrated Lewis Pair | Request PDF. Available at: [Link]

-

ResearchGate. (2025). Molecule-Induced Peroxide Homolysis. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Homolytic and Heterolytic Cleavage. Available at: [Link]

-

ResearchGate. (n.d.). ESR spectra of active oxygen radicals generated during the.... Available at: [Link]

-

ResearchGate. (2025). Kinetic parameter estimation for decomposition of organic peroxides by means of DSC measurements | Request PDF. Available at: [Link]

-

ResearchGate. (2025). ESR spin-trap study of the radicals present during the thermolysis of some novel dialkyl peroxides | Request PDF. Available at: [Link]

-

PubMed. (1994). ESR spin trapping investigation on peroxynitrite decomposition: no evidence for hydroxyl radical production. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Organic Peroxides. Available at: [Link]

-

ResearchGate. (2025). A differential scanning calorimetry method to study polymer photoperoxidation | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. Available at: [Link]

Sources

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. specialchem.com [specialchem.com]

- 3. Homolytic cleavage of peroxide bonds via a single electron transfer of a frustrated Lewis pair - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Molecule-induced peroxide homolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homolytic and Heterolytic Cleavage – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Cage effect - Wikipedia [en.wikipedia.org]

- 9. nouryon.com [nouryon.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ESR spin trapping investigation on peroxynitrite decomposition: no evidence for hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

self-accelerating decomposition temperature (SADT) of Dimyristyl peroxydicarbonate

An In-depth Technical Guide to the Self-Accelerating Decomposition Temperature (SADT) of Dimyristyl Peroxydicarbonate

Introduction: Beyond a Simple Melting Point

For researchers and professionals in polymer science and drug development, understanding the thermal stability of reagents is not merely a matter of academic interest—it is a cornerstone of operational safety and process integrity. This compound (CAS No. 53220-22-7), a highly effective initiator for the polymerization of vinyl chloride, vinylidene chloride, and various acrylates, exemplifies this principle.[1][2] As an organic peroxide, its utility is derived from the controlled thermal cleavage of its labile oxygen-oxygen bond, a process that initiates polymerization.[3]

However, this inherent thermal instability also presents significant safety challenges.[4] Unlike stable compounds with a defined melting or boiling point, organic peroxides are characterized by a critical temperature threshold known as the Self-Accelerating Decomposition Temperature (SADT). This guide provides an in-depth exploration of the SADT of this compound, moving beyond simple data points to elucidate the underlying principles, experimental methodologies, and critical safety protocols that this value dictates. The objective is to equip scientists and professionals with the expert knowledge required for the safe and effective application of this vital chemical.

The Science of Thermal Runaway: Understanding Self-Accelerating Decomposition

A self-accelerating decomposition is a phenomenon where the heat generated by an exothermic decomposition reaction surpasses the rate at which heat can be dissipated to the surrounding environment.[5][6] This imbalance creates a positive feedback loop: the temperature of the substance increases, which in turn accelerates the rate of decomposition, generating even more heat.[7] This escalating process, often termed a "thermal runaway," can lead to catastrophic events, including fire, violent package rupture, and the release of hot, flammable gases.[8][9]

The SADT is therefore not an intrinsic physical property of the molecule itself, but rather a measure of the entire system, critically dependent on the interplay between the substance's decomposition kinetics and the heat transfer characteristics of its environment, most notably its packaging.[6]

Several factors are pivotal in determining the SADT of an organic peroxide formulation:

-

Chemical Formulation: The concentration of the peroxide is a primary determinant. Diluting this compound with a compatible, high-boiling-point solvent will typically increase its SADT, as the diluent acts as a heat sink.[5]

-

Package Size and Type: Heat dissipation is a function of surface area. Larger packages possess a lower surface-area-to-volume ratio, which impedes heat transfer to the environment. Consequently, a larger package of the same formulation will have a lower SADT than a smaller one.[5][10]

-

Contamination: The presence of contaminants such as metal ions (from rust or metal soaps), amines, acids, or alkalis can catalytically accelerate decomposition, drastically lowering the SADT and potentially initiating a runaway reaction at temperatures well below the established threshold.[4][11]

-

Confinement: If decomposition occurs under confinement, the gaseous products (such as carbon dioxide) cannot escape, leading to a dangerous pressure buildup that can result in an explosive rupture of the container.[11][12]

Physicochemical and Thermal Hazard Profile of this compound

A comprehensive understanding of this compound begins with its fundamental properties and established thermal safety parameters. These values are the foundation for all subsequent handling, storage, and transportation protocols.

| Property | Value | Source(s) |

| Chemical Name | This compound; Ditetradecyl peroxydicarbonate | [12][13] |

| CAS Number | 53220-22-7 | [14] |

| Molecular Formula | C₃₀H₅₈O₆ | [15] |

| Molecular Weight | 514.8 g/mol | [14][15] |

| Appearance | White flakes or powder | [1][11] |

| Melting Point | Decomposes prior to melting (approx. 45°C) | [12][16] |

| Active Oxygen Content | ~3.11% | [1] |

| SADT | 35°C (95°F) | [1][11][13] |

| Control Temperature (Tc) | 20°C (68°F) | [13] |

| Emergency Temperature (Te) | 25°C (77°F) | [11][13] |

Experimental Determination of SADT: The UN H.1 Protocol

The SADT is a value derived from rigorous, standardized testing. The United Nations "Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria" outlines several methods, with the UN Test H.1 (Heat Accumulation Storage Test) being the definitive large-scale method.[17] This test directly evaluates the thermal stability of a substance in its actual transport packaging.

The causality behind this choice of methodology is critical: small-scale calorimetric tests like Differential Scanning Calorimetry (DSC) can determine kinetic parameters but cannot fully replicate the heat transfer dynamics of a large commercial package.[18] The UN H.1 test is designed as a self-validating system by testing the exact configuration that will be used in commerce, thereby providing the most reliable data for transport and storage safety.

Detailed Step-by-Step Methodology: UN Test H.1

Objective: To determine the lowest ambient temperature at which this compound, in a specific commercial package, will undergo self-accelerating decomposition within a seven-day period.[6]

Apparatus:

-

A programmable oven capable of maintaining a uniform and constant temperature to within ±1°C.

-

Calibrated temperature recording devices (thermocouples and data logger).

-

The largest commercially available package of the substance to be tested (e.g., a 25 kg cardboard box).[8][13]

-

Appropriate safety enclosure (e.g., blast-proof test cell) to contain a potential runaway event.

Protocol:

-

Sample Preparation: A temperature sensor is placed at the geometric center of the material within the package. The package is then sealed as it would be for transport.

-

Instrument Setup: A second temperature sensor is placed inside the oven to record the ambient air temperature. Both the sample and ambient temperatures are continuously monitored and recorded.

-

Test Initiation: The prepared package is placed in the test oven. The oven is heated to a selected initial test temperature. The test period of seven days begins once the sample's core temperature reaches 2°C below the oven's set temperature.[6]

-

Observation Period: The package is held at the constant oven temperature for up to seven days, or until a clear thermal runaway occurs.

-

Pass/Fail Criteria:

-

Iterative Testing: The procedure is repeated with fresh packages at different temperatures. Testing is typically performed in 5°C increments to bracket the decomposition temperature. Once a "fail" is recorded, the temperature increments may be reduced to 2-3°C to refine the result.

-

SADT Determination: The SADT is reported as the lowest temperature at which a "fail" is recorded.[6]

Logical Workflow for SADT Determination

The following diagram illustrates the decision-making process inherent in the UN H.1 test protocol.

From SADT to Safe Practice: Control and Emergency Temperatures

The SADT is the critical data point from which all safe handling temperatures are derived. Because it represents the threshold for a runaway reaction, operational temperatures must be maintained significantly below it.[19] This leads to the establishment of two internationally recognized temperatures for transport and storage.[9][20]

-

Control Temperature (Tc): This is the maximum temperature at which the organic peroxide can be safely stored or transported for an extended period. For a substance with an SADT of 35°C, the control temperature is set at 20°C.[13][19] This provides a robust safety margin to account for potential, temporary failures in refrigeration.

-

Emergency Temperature (Te): This is the temperature at which emergency procedures must be implemented. For this compound, with an SADT of 35°C, the emergency temperature is 25°C.[11][13] If the material reaches this temperature, it is a clear indication that temperature control has been significantly compromised, and immediate intervention is required to prevent the temperature from reaching the SADT.[10]

These temperatures dictate that this compound must be handled under continuous refrigeration. It is classified for transport as UN 3116, ORGANIC PEROXIDE TYPE D, SOLID, TEMPERATURE CONTROLLED , Division 5.2.[13][16]

Conclusion: A Mandate for Vigilance

The Self-Accelerating Decomposition Temperature is the single most important parameter governing the safe handling, storage, and transport of this compound. This guide has demonstrated that the SADT of 35°C is not a theoretical value but a rigorously determined experimental threshold that demands strict adherence to temperature-controlled logistics. For the researcher, scientist, or drug development professional, understanding the causality behind this value—from the kinetics of decomposition to the heat transfer limitations of packaging—is paramount. The established Control Temperature (20°C) and Emergency Temperature (25°C) are not merely guidelines but essential, non-negotiable limits for preventing a thermal runaway. Ultimately, the safe application of this valuable initiator rests upon a foundation of scientific integrity, procedural discipline, and an unwavering respect for its thermal sensitivity.

References

-

American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]

- Akzo Nobel. (2013, July 31). Material safety data sheet: PERKADOX 26. Retrieved from a source linked via Google search results.

-

National Center for Biotechnology Information. (n.d.). Peroxydicarbonic acid, C,C'-ditetradecyl ester. PubChem Compound Database. Retrieved from [Link]

- United Initiators. (2025, May 14). SAFETY DATA SHEET: MYPC. Retrieved from a source linked via Google search results.

-

Malow, M., & Wehrstedt, K. D. (2009). SADT calculation of solid organic peroxides based on small sample mass of heterogeneous reaction. ResearchGate. Retrieved from [Link]

- United Initiators GmbH. (2025, December 17). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006: MYPC. Retrieved from a source linked via Google search results.

- Malow, M., et al. (2009). Evaluative comparison of two methods for SADT determination (UN H.1 and H.4).

-

Klinge Corp. (2019, July 3). How to Safely Transport Organic Peroxide. Retrieved from [Link]

-

Chen, C. Y., et al. (2022). Development of Prediction Models for the Self-Accelerating Decomposition Temperature of Organic Peroxides. ACS Omega. Retrieved from [Link]

-

PERGAN GmbH. (n.d.). PEROXAN C126. Retrieved from [Link]

- Publicatiereeks Gevaarlijke Stoffen. (n.d.). Storage of organic peroxides. Retrieved from a source linked via Google search results.

-

Wikipedia. (n.d.). Self-accelerating decomposition temperature. Retrieved from [Link]

-

ioMosaic. (n.d.). Determination of SADTs Using Accelerating Rate Calorimeter. Retrieved from [Link]

-

Look Chemical. (n.d.). This compound CAS 53220-22-7. Retrieved from [Link]

- Yang, D., Koseki, H., & Hasegawa, K. (2003). Predicting the self-accelerating decomposition temperature (SADT) of organic peroxides based on non-isothermal decomposition behavior. Journal of Loss Prevention in the Process Industries.

-

Chen, C. Y., et al. (2022). Development of Prediction Models for the Self-Accelerating Decomposition Temperature of Organic Peroxides. ACS Omega. Retrieved from [Link]

- NET. (2022, September 21). SAFETY DATA SHEET. Retrieved from a source linked via Google search results.

-

LookChem. (n.d.). CAS No.53220-22-7, this compound Suppliers. Retrieved from [Link]

-

Rayeneh Group. (n.d.). This compound Price | buy MYPC. Retrieved from [Link]

-

Di Somma, I., et al. (2015). Kinetic parameter estimation for decomposition of organic peroxides by means of DSC measurements. ResearchGate. Retrieved from [Link]

- Arkema Inc. (n.d.). Organic Peroxides Storage Temperature, SADT, and Storage Stability Guide. Retrieved from a source linked via Google search results.

- Droździel, P., et al. (2018). Dangerous goods; regulations; organic peroxides; type C; storage. Scientific Journal of Silesian University of Technology. Series Transport.

-

UNECE. (n.d.). Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria. Retrieved from [Link]

- Gallochem. (n.d.). Understanding Thermal Stability in Organic Peroxides for Polymer Applications. Retrieved from a source linked via Google search results.

- Zhang, J., et al. (2021).

-

Chen, J. R., & Chen, C. C. (2013). Chemical kinetics on thermal decompositions of dicumyl peroxide studied by calorimetry: An overview. ResearchGate. Retrieved from [Link]

-

Di Somma, I., et al. (2011). Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. Journal of Hazardous Materials. Retrieved from [Link]

Sources

- 1. sdlookchem.com [sdlookchem.com]

- 2. specialchem.com [specialchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nouryon.com [nouryon.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 7. How to Safely Transport Organic Peroxide | Klinge Corp [klingecorp.com]

- 8. arkema.com [arkema.com]

- 9. nouryon.com [nouryon.com]

- 10. arkema.com [arkema.com]

- 11. ric-manfl.com [ric-manfl.com]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. nouryon.com [nouryon.com]

- 14. PEROXAN C126 - PERGAN GmbH - The Peroxide Company [pergan.com]

- 15. Peroxydicarbonic acid, C,C'-ditetradecyl ester | C30H58O6 | CID 104447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Article citation info: [sjsutst.polsl.pl]

- 20. content.publicatiereeksgevaarlijkestoffen.nl [content.publicatiereeksgevaarlijkestoffen.nl]

An In-Depth Technical Guide to the Safe Handling of Dimyristyl Peroxydicarbonate for Scientific Personnel

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for Dimyristyl peroxydicarbonate. Designed for researchers, chemists, and professionals in drug development and polymer science, this document moves beyond mere procedural lists to explain the fundamental principles governing the safe use of this highly reactive compound. Our focus is on creating self-validating safety systems through a deep understanding of the material's inherent properties.

Core Chemical Identity and Physicochemical Profile

This compound (CAS No. 53220-22-7), also known as Ditetradecyl peroxydicarbonate, is an organic peroxide widely used as a free-radical initiator in polymerization processes, particularly for vinyl chloride, acrylates, and other monomers.[1][2][3] It is typically supplied as a white, waxy solid or in flake form.[1][2][4]

The key to its utility is also the source of its primary hazard: thermal instability. The molecule contains a labile peroxide bond (-O-O-) that cleaves at relatively low temperatures to form reactive radicals. Understanding its physical and thermal properties is the first step in establishing safe handling protocols.

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₈O₆ | [3][5] |

| Molecular Weight | 514.8 g/mol | [3][6][7] |

| Appearance | White to off-white solid flakes | [1][2][4] |

| Melting Point | Decomposes below melting point (approx. 45°C) | [2] |